1-[(3-Iodophenyl)carbonyl]pyrrolidine
Overview
Description
“1-[(3-Iodophenyl)carbonyl]pyrrolidine” is a chemical compound with the molecular formula C11H12INO. It has a molecular weight of 301.12 . The IUPAC name for this compound is (3-iodophenyl)-pyrrolidin-1-ylmethanone .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring attached to a 3-iodophenyl group via a carbonyl group . The InChI code for this compound is 1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 301.12 and a molecular formula of C11H12INO . Other properties such as solubility, melting point, boiling point, etc., are not available in the current data.Scientific Research Applications
Asymmetric Catalysis
1-[(3-Iodophenyl)carbonyl]pyrrolidine derivatives, related to pyrrolidine-based catalysts, have shown efficacy in asymmetric catalysis. For instance, derived compounds from l-proline, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have been utilized as efficient organocatalysts for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This results in the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereo selectivity, without the need for any additive (Singh et al., 2013).
Synthesis of Complex Structures
The compound's derivatives have been used in the synthesis and structural studies of complex organic molecules. For example, derivatives of 1-(4-iodophenyl)pyrrolidine-2,5-dione have been synthesized through addition reactions and further functionalized through various chemical reactions. These derivatives have been obtained in moderate-to-good yields, showcasing the compound's utility in constructing complex molecular structures (Ali et al., 2015).
Study of Molecular Structure
This compound and its derivatives have also been pivotal in the study of molecular structures. For instance, the synthesis, characterization, and crystal structure analysis of specific derivatives have provided insights into the molecular conformation and supermolecular assembly of these compounds, which are reinforced by various intermolecular interactions (Sharma et al., 2013).
Applications in Organometallic Chemistry
Derivatives of this compound have found applications in organometallic chemistry. For instance, reactions of (2-chloroethyl)pyrrolidine hydrochloride with specific organotellurium compounds have led to the synthesis of compounds which, upon reaction with certain metal salts, form complexes. These complexes have been studied for their structure and bonding characteristics, revealing insights into the ligating strength of the pyrrolidine-derived ligands and the molecular association in solutions (Singh et al., 2003).
properties
IUPAC Name |
(3-iodophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXMTKYMCPVDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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